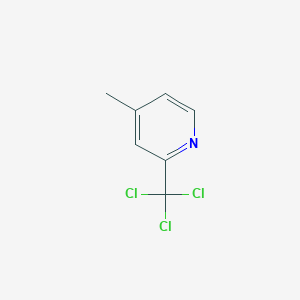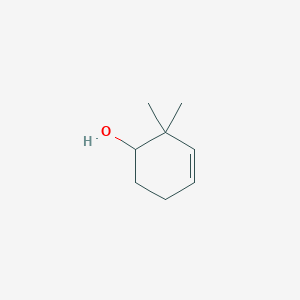![molecular formula C27H20N4S2 B14460342 4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline CAS No. 71609-28-4](/img/structure/B14460342.png)
4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline consists of two benzothiazole rings connected by a methylene bridge, with aniline groups attached to each benzothiazole ring.
Métodos De Preparación
The synthesis of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline typically involves the reaction of 2-aminobenzothiazole with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge that links the two benzothiazole rings. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the benzothiazole rings.
Aplicaciones Científicas De Investigación
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Benzothiazole derivatives, including 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline, have shown potential as therapeutic agents due to their biological activities.
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in gas storage, catalysis, and sensing.
Mecanismo De Acción
The mechanism of action of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor in donor-acceptor polymers, facilitating charge transport and improving device performance. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes .
Comparación Con Compuestos Similares
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline can be compared with other benzothiazole derivatives, such as:
4,4’-[Benzo[c][1,2,5]thiadiazole-4,7-diyl]dianiline: This compound has a similar structure but contains a thiadiazole ring instead of a benzothiazole ring.
2,1,3-Benzothiadiazole: This compound is a simpler benzothiazole derivative and is used as a building block for various organic materials and pharmaceuticals.
The uniqueness of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline lies in its specific structural features, which confer distinct electronic and biological properties, making it a valuable compound for diverse scientific research applications.
Propiedades
Número CAS |
71609-28-4 |
|---|---|
Fórmula molecular |
C27H20N4S2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
4-[6-[[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]methyl]-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C27H20N4S2/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2 |
Clave InChI |
XKCXCHQSIWLYDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



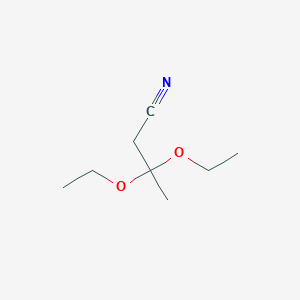
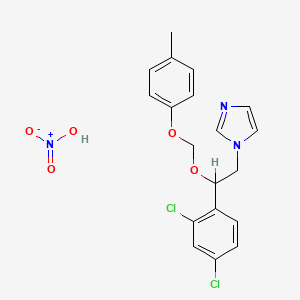
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)


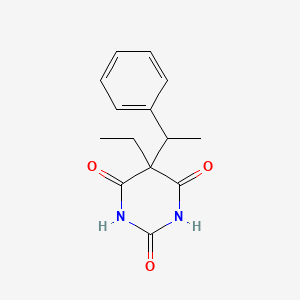

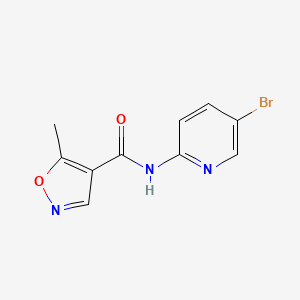
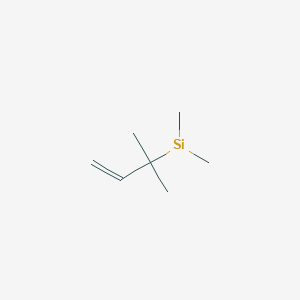

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
